N-thiomorpholinocarbonyl-L-phenylalanine

Description

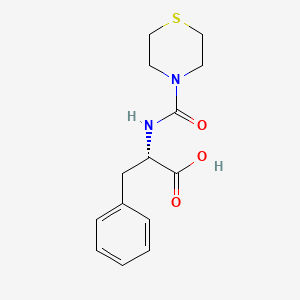

N-Thiomorpholinocarbonyl-L-phenylalanine is a synthetic derivative of L-phenylalanine, characterized by the substitution of its amino group with a thiomorpholine-4-carbonyl moiety. While specific applications of this compound are still under investigation, its structural design suggests utility in drug development, particularly in protease inhibition or peptide-based therapeutics where steric and electronic properties are critical. The thiomorpholine group may also influence metabolic stability, as sulfur atoms can alter oxidative degradation pathways compared to oxygen analogs .

Properties

Molecular Formula |

C14H18N2O3S |

|---|---|

Molecular Weight |

294.37 g/mol |

IUPAC Name |

(2S)-3-phenyl-2-(thiomorpholine-4-carbonylamino)propanoic acid |

InChI |

InChI=1S/C14H18N2O3S/c17-13(18)12(10-11-4-2-1-3-5-11)15-14(19)16-6-8-20-9-7-16/h1-5,12H,6-10H2,(H,15,19)(H,17,18)/t12-/m0/s1 |

InChI Key |

LJMKJDRAKQIGBC-LBPRGKRZSA-N |

Isomeric SMILES |

C1CSCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CSCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of L-Phenylalanine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features | Key Applications/Findings |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₈N₂O₃S | 294.37 | Not Available | Thiomorpholine carbonyl, sulfur atom | Enzyme inhibition, drug delivery systems |

| N-Phthalyl-L-phenylalanine | C₁₈H₁₅NO₄ | 309.32 | [CAS: 122-85-8]† | Aromatic phthalyl group | Peptide synthesis (protecting group) |

| N-Acetyl-L-phenylalanine | C₁₁H₁₃NO₃ | 207.23 | 2018-61-3 | Simple acetyl substitution | Food additives, metabolic studies |

| 4-Chloro-L-phenylalanine | C₉H₁₀ClNO₂ | 215.64 | 7424-00-5 | Chlorine substituent on phenyl ring | Antibiotic research, enzyme studies |

†Example CAS from general phthalyl derivatives; specific data inferred from .

Functional and Pharmacological Differences

- Preliminary studies suggest moderate bioavailability in murine models, though toxicity profiles remain uncharacterized .

- N-Phthalyl-L-phenylalanine : The bulky phthalyl group acts as a protective moiety in peptide synthesis, preventing unwanted side reactions. However, its aromaticity reduces solubility in aqueous media, limiting in vivo applications .

- N-Acetyl-L-phenylalanine: Lacks complex functional groups, making it a model compound for studying acetylated amino acid metabolism. Widely used in dietary supplements due to low toxicity .

- 4-Chloro-L-phenylalanine : The chlorine atom disrupts bacterial cell wall synthesis, showing efficacy against Gram-positive pathogens. However, halogenation increases hepatotoxicity risks in preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.